molecular formula C7H11NO3 B2866965 Methyl 2-oxopiperidine-4-carboxylate CAS No. 25504-47-6

Methyl 2-oxopiperidine-4-carboxylate

Cat. No.: B2866965
CAS No.: 25504-47-6
M. Wt: 157.169
InChI Key: BIESXMIFDWYKTQ-YFKPBYRVSA-N
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Description

Methyl 2-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-oxopiperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: This dual functionality allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-oxopiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESXMIFDWYKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25504-47-6
Record name methyl 2-oxopiperidine-4-carboxylate
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